

Chemical Properties & Suggested Concentrations

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Compound Focus: Tyrphostin A1

CAS No.: 2826-26-8

Cat. No.: S546119

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The table below summarizes the key data available for **Tyrphostin A1** (AG9). Please note that the effective biological concentration must be determined empirically in your specific experimental system.

Parameter	Details
CAS Number	2826-26-8 [1]
Molecular Formula	$C_{11}H_8N_2O$ [1]
Molecular Weight	184.19 g/mol [1]
Solubility (DMSO)	≥ 100 mg/mL (approx. 543 mM) [1]
Suggested Stock Solution	100 mM in DMSO [1]
Reported IC_{50} (EGFR Kinase)	>1250 μ M [1]
Reported Working Concentration (in macrophage cultures)	10 μ M [1]

Experimental Guidance & Troubleshooting

The following FAQs and guides are synthesized from available data and related tyrphostin studies to assist in your experimental planning.

Experimental Protocols

1. How should I prepare and store Tyrphostin A1 solutions?

- **Reconstitution Protocol:**
 - **Warm Vial:** Let the vial sit at room temperature for at least an hour before opening to prevent condensation [1].
 - **Dissolve Compound:** Add the required volume of DMSO (e.g., 92 μ L for a 5 mg vial to make a ~100 mM stock) to the vial [1].
 - **Mix Gently:** Vortex or pipette mix until the powder is fully dissolved. If the powder sticks to the vial's neck, tap the vial gently [1].
 - **Prepare Aliquots:** Dilute the stock solution to your desired working concentration in an appropriate aqueous buffer (e.g., cell culture medium). Note that the compound may precipitate upon dilution from DMSO, so solubility should be verified [1].
- **Storage Conditions:**
 - **Stock Solution:** Aliquot and store at **-20°C** for several months [1].
 - **Powder:** Desiccate at **-20°C** [1].

2. What is a logical starting point for a dose-response experiment?

Given the reported use of 10 μ M in a cell-based assay [1] and its weak kinase inhibitory activity [1], a broad range-finding experiment is advisable.

- **Suggested Range:** Prepare a dilution series from a high dose of **50 μ M** down to **0.1 μ M** (e.g., 50, 10, 1, 0.1 μ M). This will help you identify the threshold for both efficacy and potential cytotoxicity in your system.

Troubleshooting FAQs

1. My experimental results are inconsistent between replicates. What could be the cause?

Instability of the compound in solution is a likely culprit. While specific data for A1 is unavailable, studies on the closely related **Tyrphostin A9** show that tyrphostins can be highly unstable in biological matrices [2].

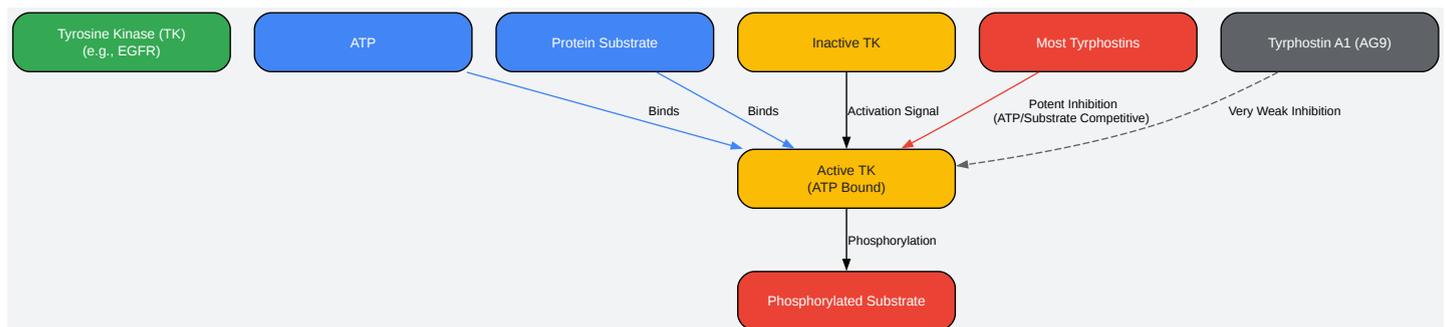
- **Potential Cause: Hydrolytic Degradation.** Tyrphostins are susceptible to hydrolysis, which can be accelerated in aqueous buffers and cell culture media [2].
- **Solution:**
 - Always prepare fresh stock solutions on the day of the experiment [1].
 - Minimize the time the compound spends in aqueous buffer or culture media before application.
 - Protect the solution from light [2].

2. I observe no biological activity even at high concentrations. What should I check?

- **Solution:**
 - **Verify Solubility:** Ensure the compound is fully soluble in your final working solution. Cloudiness indicates precipitation.
 - **Confirm Biological System:** Note that **Tyrphostin A1** is a much weaker tyrosine kinase inhibitor compared to other tyrphostins (e.g., IC_{50} for EGFR $>1250 \mu\text{M}$) [1]. It is often used as a negative control to differentiate kinase-mediated effects from non-specific ones [1]. Confirm that your target is expected to be inhibited by A1.
 - **Check DMSO Levels:** Ensure the final concentration of DMSO in your assay (typically $<0.1\%$) does not cause cytotoxic effects. Include a vehicle control (DMSO-only) in your experiment.

Mechanism and Context

The following diagram illustrates the general mechanism of tyrphostins and where A1 fits in, which is crucial for interpreting your optimization results.



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Key Optimization Strategy

The most critical factor for consistent results is **compound stability**. The degradation of related tyrphostins in biological matrices is well-documented [2]. Therefore, your optimization should prioritize:

- **Fresh Preparation:** Make new stock solutions for each experiment.
- **Reduced Exposure:** Minimize the time in aqueous solutions.
- **Stability Testing:** If possible, develop a simple method (e.g., HPLC) to check the integrity of the compound in your specific buffer or medium over time.

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References

1. | CAS:2826-26-8 | High Purity | Manufacturer BioCrick Tyrphostin A 1 [biocrick.com]
2. Development and validation of an LC-MS/MS method for tyrphostin ... [pmc.ncbi.nlm.nih.gov]

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